molecular formula C18H24N4O4 B2711507 1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 433324-31-3

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No. B2711507
CAS RN: 433324-31-3
M. Wt: 360.414
InChI Key: YZHFSGLZTJUYKA-UHFFFAOYSA-N
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Description

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one, also known as EMAQ, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EMAQ is a quinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Anticancer Activity

The compound’s unique structure and nitro group make it a potential candidate for cancer therapy. Researchers have investigated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrated strong activity against HepG2 cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

Studies have evaluated the compound’s antioxidant activity using assays such as ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Compound 14 exhibited significantly higher ABTS activity compared to other derivatives, highlighting its potential as an antioxidant .

Photocatalysis and Photothermal Conversion

Given its intriguing structure, the compound may find applications in photocatalysis and photothermal conversion. Researchers have explored its behavior under UV light, which could impact hydrogen production or other photochemical processes .

Drug Design and Development

The compound’s scaffold provides opportunities for drug design. By modifying its functional groups, researchers can create novel derivatives with improved pharmacological properties. For instance, investigations into its interactions with specific enzymes or receptors could lead to targeted therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity with various nucleophiles (such as amines) allows the creation of diverse heterocyclic compounds. Researchers have synthesized derivatives with different substituents, expanding the library of potential molecules .

Computational Modeling and Docking Studies

Molecular docking studies have explored the compound’s binding interactions with specific protein targets. For example, it forms hydrogen bonds with amino acids in the active site, stabilizing its position. Such insights aid in rational drug design and optimization .

properties

IUPAC Name

1-ethyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-2-21-15-7-4-3-6-14(15)16(17(18(21)23)22(24)25)19-8-5-9-20-10-12-26-13-11-20/h3-4,6-7,19H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHFSGLZTJUYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one

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